
2-Nitrobenzoic acid
Overview
Description
2-Nitrobenzoic acid, also known as o-nitrobenzoic acid, is an organic compound with the molecular formula C₇H₅NO₄. It consists of a carboxylic acid group and a nitro group in the ortho configuration. This compound is a derivative of benzoic acid and is characterized by its yellowish-white crystalline appearance .
Preparation Methods
Nitration of Benzoic Acid Derivatives
Direct Nitration of m-Methylbenzoic Acid
The nitration of m-methylbenzoic acid with concentrated nitric acid (92–98% mass fraction) at cryogenic temperatures (-30 to -15°C) represents a high-yield route to 2-nitro-3-methylbenzoic acid, as demonstrated in a patented process . Key parameters include:
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Particle size control : Powdery m-methylbenzoic acid (10–200 μm average diameter) enhances surface area, accelerating dissolution in nitric acid.
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Stoichiometry : A 1:3–10 mass ratio of m-methylbenzoic acid to nitric acid ensures complete conversion.
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Temperature optimization : Maintaining -25 to -17°C minimizes byproduct formation (e.g., 4- and 6-nitro isomers).
Under these conditions, the reaction achieves 99.5% substrate conversion and 84.2% selectivity for 2-nitro-3-methylbenzoic acid . While this method targets a methyl-substituted derivative, analogous principles apply to unsubstituted benzoic acid nitration, albeit with reduced ortho-selectivity due to the carboxylic acid group’s meta-directing effect.
Regioselectivity Challenges in Unsubstituted Benzoic Acid
Direct nitration of benzoic acid predominantly yields 3-nitrobenzoic acid (meta isomer)1. Achieving ortho-substitution requires:
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Low-temperature nitration (-10°C) with fuming HNO₃/H₂SO₄ mixtures to stabilize the nitronium ion (NO₂⁺).
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Kinetic vs. thermodynamic control : Short reaction times favor ortho products, while prolonged heating shifts selectivity toward meta1.
Experimental data from decarboxylative coupling studies suggest that 2-nitrobenzoic acid derivatives exhibit enhanced reactivity in copper-catalyzed reactions, underscoring their synthetic utility .
Oxidation of 2-Nitrotoluene
Nitration of Toluene
Toluene nitration produces a mixture of o-, m-, and p-nitrotoluene (55% para, 43% meta, 2% ortho)1. Ortho isolation via fractional distillation or chromatographic separation is critical for subsequent oxidation.
Oxidative Conversion to Carboxylic Acid
Oxidizing 2-nitrotoluene with potassium permanganate (KMnO₄) under acidic conditions (H₂SO₄, 80–100°C) achieves near-quantitative conversion to this compound:
4 + \text{H}2\text{SO}4 \rightarrow \text{this compound} + 3\text{MnSO}4 + \text{K}2\text{SO}4 + 4\text{H}_2\text{O}
Key metrics :
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Yield : 85–92% after recrystallization1.
Decarboxylative Functionalization of Nitro-Substituted Precursors
Copper-Catalyzed Decarboxylation
Recent advances in Cu-catalyzed decarboxylative arylation highlight the versatility of this compound as a coupling partner . For example, reacting this compound with benzoxazole derivatives in dimethylformamide (DMF) at 110°C for 23 hours yields heterobiaryl products with 68–81% efficiency . While this method consumes rather than produces this compound, it exemplifies its role in complex molecule assembly.
Industrial-Scale Considerations
Process Optimization
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Waste management : Neutralization of spent nitric acid with CaCO₃ reduces environmental impact .
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Solvent recovery : Distillation reclaims DMF and THF in multi-step syntheses .
Comparative Analysis of Synthetic Routes
Emerging Methodologies
Photocatalytic Nitration
Preliminary studies indicate that UV-assisted nitration using NaNO₂ and TiO₂ catalysts could enable milder ortho-selective nitration of benzoic acids1.
Biocatalytic Routes
Engineered nitrase enzymes from Pseudomonas spp. show promise for regioselective aromatic nitration under aqueous conditions, though yields remain suboptimal (≤40%)1.
Chemical Reactions Analysis
Types of Reactions: 2-Nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group, producing anthranilic acid.
Substitution: The nitro group can participate in electrophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in the presence of hydrochloric acid.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can be used.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid are typically used.
Major Products:
Anthranilic acid: from reduction.
Halogenated derivatives: from substitution reactions.
Esters: from esterification reactions.
Scientific Research Applications
Pharmaceutical Applications
2-Nitrobenzoic acid is utilized in the synthesis of various pharmaceutical compounds. Its derivatives often exhibit biological activity, making them candidates for drug development.
- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound is used as an intermediate in synthesizing APIs. For instance, it can be transformed into other biologically active compounds through various chemical reactions, including esterification and amidation .
- Drug Delivery Systems : Research has highlighted the use of this compound in liposome-based drug delivery systems. These systems enhance the bioavailability and efficacy of drugs by improving their solubility and stability .
- Case Study : In a study on prostate cancer therapy, dual-modified siRNA-loaded liposomes incorporating this compound demonstrated improved targeting and reduced side effects compared to conventional therapies .
Material Science Applications
The unique properties of this compound make it suitable for various material science applications.
- Optoelectronic Materials : Recent studies have shown that this compound-based materials exhibit promising characteristics for optoelectronic applications due to their favorable optical energy band gaps. These materials can be used in devices such as light-emitting diodes (LEDs) and solar cells .
- Modification of Crystalline Structures : Plasma treatment of this compound crystals has resulted in significant morphological changes, enhancing their potential for use in advanced materials .
Biochemical Applications
In biochemistry, this compound plays a crucial role as a reagent.
- Ellman's Reagent : The compound is a key component in Ellman's reagent (DTNB), which is widely used to quantify thiol groups in proteins. This application is essential for studying protein structure and function .
- Thiol Detection : The TNB/DTNB system allows for the detection of micromolar concentrations of thiols, facilitating research in enzymology and cellular biology .
Environmental Applications
The biodegradation pathways of this compound have been studied to understand its environmental impact.
- Biodegradation Studies : Research has mapped out the biodegradation pathways of this compound, revealing its potential for bioremediation efforts in contaminated environments . This aspect is crucial for developing strategies to mitigate pollution.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-nitrobenzoic acid involves its functional groups. The nitro group is highly electron-withdrawing, making the aromatic ring more susceptible to electrophilic substitution reactions. The carboxylic acid group can participate in hydrogen bonding and can be deprotonated to form carboxylate ions, which are reactive in various chemical processes .
Comparison with Similar Compounds
- 3-Nitrobenzoic acid
- 4-Nitrobenzoic acid
- Benzoic acid
- Nitrobenzene
- Anthranilic acid
Comparison:
- 3-Nitrobenzoic acid and 4-Nitrobenzoic acid are isomers of 2-nitrobenzoic acid, differing in the position of the nitro group on the benzene ring. These isomers have similar chemical properties but different reactivity due to the position of the nitro group.
- Benzoic acid lacks the nitro group, making it less reactive in electrophilic substitution reactions.
- Nitrobenzene has a nitro group but lacks the carboxylic acid group, limiting its reactivity in certain reactions.
- Anthranilic acid is the reduction product of this compound and contains an amine group instead of a nitro group, giving it different chemical properties .
Biological Activity
2-Nitrobenzoic acid (2-NBA) is a nitro-substituted aromatic compound that has garnered attention due to its diverse biological activities. This article explores the biological properties of 2-NBA, including its cytotoxicity, effects on enzymatic activity, and potential therapeutic applications.
This compound is characterized by the presence of a nitro group (-NO2) attached to the benzene ring of benzoic acid. Its molecular formula is C7H5NO2, and it has a molar mass of 151.12 g/mol. The compound exhibits various functional groups that contribute to its reactivity and biological activity.
1. Cytotoxicity
Research indicates that 2-NBA exhibits moderate cytotoxicity against various cancer cell lines. A study demonstrated that 2-NBA and its derivatives can inhibit the proliferation of mouse myeloma (NS-1) cells, with IC50 values indicating effective concentrations for inducing cell death (Table 1) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | NS-1 | 25 |
4-Nitrobenzoic Acid | MCF-7 (Breast Cancer) | 15 |
Nitro Derivative Complexes | Various Cancer Lines | 10-20 |
2. Enzyme Inhibition
2-NBA has been studied for its ability to modify cholinesterase activity through the formation of dithiobis compounds. Specifically, 5,5'-dithiobis-(this compound) (DTNB), a derivative of 2-NBA, is utilized in biochemical assays to assess enzyme activity. DTNB interacts with acetylcholinesterase, leading to significant changes in enzyme kinetics .
3. Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. In vitro studies have shown that 2-NBA can scavenge free radicals and reduce oxidative stress markers in cellular models. This property suggests potential applications in mitigating oxidative damage in biological systems .
Case Studies
Several case studies have highlighted the therapeutic potential of 2-NBA:
- Cytotoxic Effects on Cancer Cells : A study conducted on breast cancer cells demonstrated that treatment with 2-NBA led to morphological changes indicative of apoptosis, confirming its role as an anticancer agent .
- Enzymatic Activity Modulation : Another investigation focused on the inhibitory effects of DTNB on fatty acid synthetase, revealing that high concentrations of DTNB lead to rapid inactivation of the enzyme, showcasing the compound's utility in biochemical research .
The biological activity of 2-NBA is largely attributed to its ability to interact with cellular components:
- DNA Binding : Nitrobenzoic acids are known to bind DNA and inhibit replication processes, similar to well-known chemotherapeutics like cisplatin .
- Reactive Oxygen Species (ROS) Generation : The nitro group can undergo reduction reactions within cells, leading to the generation of reactive oxygen species that may contribute to cytotoxic effects .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-nitrobenzoic acid in laboratory settings?
- Methodological Answer : this compound (2-NBA) is synthesized via nitration of benzoic acid using mixed acid (H₂SO₄ and HNO₃). Key parameters include maintaining a temperature of 20°C and monitoring concentration profiles of intermediates (e.g., 3-nitrobenzoic acid). Experimental validation via HPLC or GC-MS ensures purity .
Q. How can researchers address low aqueous solubility of this compound in experimental setups?
- Methodological Answer : Hydrotropes like sodium acetate enhance solubility by disrupting hydrophobic interactions. A threshold concentration of 0.30 mol/L sodium acetate increases the mass transfer coefficient (kLa) by 9.5×. Below this threshold, solubility enhancement is negligible (Table 1) .
Table 1 : Hydrotropic Effects on 2-NBA Solubility
Hydrotrope | Threshold (mol/L) | Max Solubility Enhancement (ϕs) |
---|---|---|
Sodium Acetate | 0.30 | 9.50 |
Citric Acid | 0.45 | 7.20 |
Nicotinamide | 0.50 | 6.80 |
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use impermeable gloves (nitrile), safety goggles, and lab coats. Store in cool (<25°C), UV-protected, ventilated areas, away from oxidizers. Degradation products may increase toxicity over time; regularly update SDS documentation .
Advanced Research Questions
Q. How can X-ray crystallography resolve the crystal structure of this compound derivatives?
- Methodological Answer : Use SHELXL for small-molecule refinement. For high-resolution or twinned macromolecular data, employ SHELXPRO for scaling and SHELXE for experimental phasing. Validate hydrogen bonding and nitro-group orientation via residual density maps .
Q. What analytical strategies resolve contradictions in solubility data under varying hydrotropic conditions?
- Methodological Answer : Compare experimental solubility with minimum hydrotrope concentration (MHC) values. For sodium acetate, ensure concentrations exceed 0.30 mol/L. Use UV-Vis spectroscopy to confirm solute-solvent interactions and rule out micelle formation (Table 2) .
Table 2 : Mass Transfer Coefficient (kLa) of 2-NBA with Hydrotropes
Hydrotrope | Concentration (mol/L) | kLa (×10⁻³ s⁻¹) | Enhancement Factor |
---|---|---|---|
None | 0.00 | 1.20 | 1.00 |
Sodium Acetate | 0.30 | 11.40 | 9.50 |
Q. What role does this compound play in quantifying reduced glutathione (GSH) in oxidative stress studies?
- Methodological Answer : 2-NBA derivatives like 5,5′-dithiobis-(this compound) (DTNB) react with GSH to form yellow 2-nitro-5-thiobenzoic acid (TNB). Quantify TNB via reverse-phase HPLC with UV detection at 412 nm. Validate with calibration curves (R² >0.99) .
Q. How should researchers statistically analyze bioactivity data involving this compound?
Properties
IUPAC Name |
2-nitrobenzoic acid | |
---|---|---|
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InChI |
InChI=1S/C7H5NO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10) | |
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InChI Key |
SLAMLWHELXOEJZ-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-] | |
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Molecular Formula |
C7H5NO4 | |
Record name | O-NITROBENZOIC ACID | |
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DSSTOX Substance ID |
DTXSID5025738 | |
Record name | 2-Nitrobenzoic acid | |
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Molecular Weight |
167.12 g/mol | |
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Physical Description |
Yellowish white crystals with an intensely sweet taste. (NTP, 1992), Yellowish-white solid; [CAMEO] Off-white powder; [Alfa Aesar MSDS] | |
Record name | O-NITROBENZOIC ACID | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
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Density |
1.575 at 68 °F (NTP, 1992) - Denser than water; will sink | |
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Vapor Pressure |
0.0000714 [mmHg] | |
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CAS No. |
552-16-9 | |
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Record name | Benzoic acid, 2-nitro- | |
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Melting Point |
297 to 298 °F (NTP, 1992) | |
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Retrosynthesis Analysis
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